2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]isoxazole ring and a phenylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]isoxazole ring through cyclization reactions, followed by the introduction of the phenylthiazole group via coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: This compound shares the benzothiazole moiety but differs in its overall structure and properties.
Benzo[d]isoxazol-3-yl-methanesulfonyl chloride: Another related compound with a benzo[d]isoxazole ring, used in different chemical applications.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide stands out due to its combined benzo[d]isoxazole and phenylthiazole structures, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-23(14-20-19-11-4-5-12-22(19)29-27-20)25-18-10-6-9-17(13-18)21-15-30-24(26-21)16-7-2-1-3-8-16/h1-13,15H,14H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNFNZWDBLCSHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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